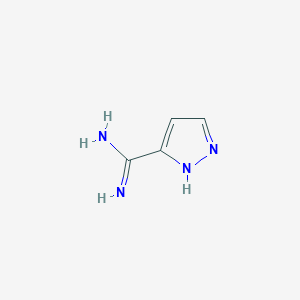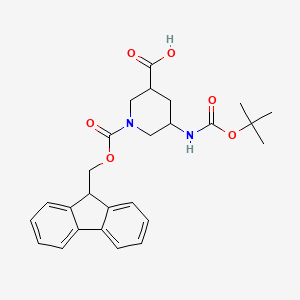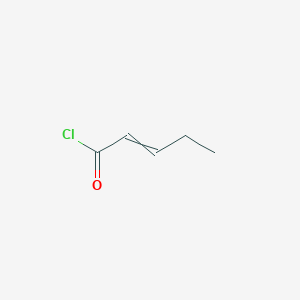![molecular formula C13H7BrN4O4S B12503902 6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B12503902.png)
6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is a complex organic compound characterized by the presence of bromine, nitro, and sulfanyl groups attached to a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of 2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine or nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol, or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-bromo-quinazolinone derivatives: Known for their ability to inhibit cyclooxygenase-2 (COX-2) and exhibit anti-inflammatory properties.
2,4-dinitrophenyl derivatives: Used in biochemical studies for their ability to uncouple oxidative phosphorylation.
Uniqueness
6-bromo-2-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is unique due to the combination of bromine, nitro, and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C13H7BrN4O4S |
|---|---|
Molecular Weight |
395.19 g/mol |
IUPAC Name |
6-bromo-2-(2,4-dinitrophenyl)sulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C13H7BrN4O4S/c14-7-1-3-9-10(5-7)16-13(15-9)23-12-4-2-8(17(19)20)6-11(12)18(21)22/h1-6H,(H,15,16) |
InChI Key |
JDADTKFTZRPNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=NC3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)
![{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl 1H-indole-6-carboxylate](/img/structure/B12503827.png)


![Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503835.png)
![N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12503837.png)
![2-[4-(aminomethyl)piperidin-1-yl][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12503840.png)
![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide](/img/structure/B12503845.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)

![4-[(3-methyl-2-oxoquinoxalin-1(2H)-yl)methyl]benzonitrile](/img/structure/B12503896.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2,3-dimethylphenyl)benzenesulfonamide (non-preferred name)](/img/structure/B12503909.png)
